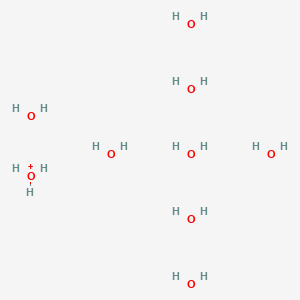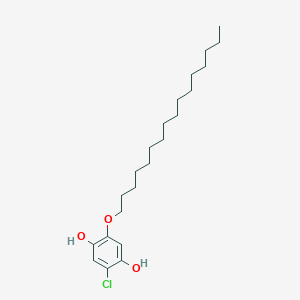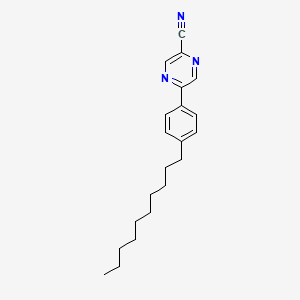
5-(4-Decylphenyl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Decylphenyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C21H27N3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a decylphenyl group attached to the pyrazine ring, along with a carbonitrile group at the 2-position of the pyrazine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Decylphenyl)pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Decylphenyl Intermediate: The decylphenyl group is synthesized through a Friedel-Crafts alkylation reaction, where decyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrazine-2-carbonitrile: The decylphenyl intermediate is then coupled with pyrazine-2-carbonitrile through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(4-Decylphenyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products
Oxidation: Oxidized derivatives of the decylphenyl group.
Reduction: Reduced derivatives of the carbonitrile group.
Substitution: Substituted pyrazine derivatives.
科学的研究の応用
5-(4-Decylphenyl)pyrazine-2-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(4-Decylphenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The carbonitrile group plays a crucial role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 5-(4-Octylphenyl)pyrazine-2-carbonitrile
- 5-(4-Hexylphenyl)pyrazine-2-carbonitrile
- 5-(4-Dodecylphenyl)pyrazine-2-carbonitrile
Uniqueness
5-(4-Decylphenyl)pyrazine-2-carbonitrile is unique due to its specific decylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its shorter or longer alkyl chain analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
177579-29-2 |
|---|---|
分子式 |
C21H27N3 |
分子量 |
321.5 g/mol |
IUPAC名 |
5-(4-decylphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H27N3/c1-2-3-4-5-6-7-8-9-10-18-11-13-19(14-12-18)21-17-23-20(15-22)16-24-21/h11-14,16-17H,2-10H2,1H3 |
InChIキー |
GRDADMNFZDCSLP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

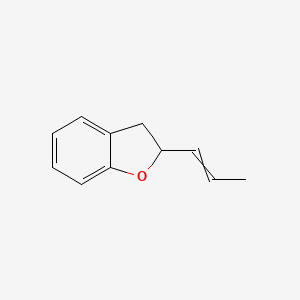
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
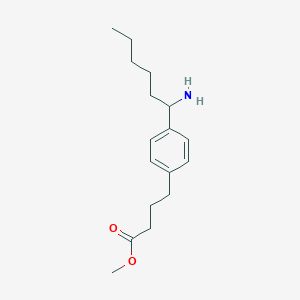
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
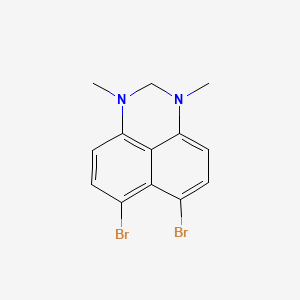


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
